4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one
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Overview
Description
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one typically involves multiple steps, including halogenation, hydroxylation, and the introduction of difluoromethyl groups. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be replaced with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups may enable it to form strong interactions with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the difluoromethyl and hydroxyl groups.
4-Chloro-3-nitrobenzoate: Contains a chloro group and a nitro group, differing in functional groups and overall structure.
Properties
CAS No. |
34844-20-7 |
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Molecular Formula |
C12H10Cl2F4O2 |
Molecular Weight |
333.10 g/mol |
IUPAC Name |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H10Cl2F4O2/c1-7(9(19)8-5-3-2-4-6-8)10(20,11(13,15)16)12(14,17)18/h2-7,20H,1H3 |
InChI Key |
WMTRZNHXXJKFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
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